molecular formula C14H16N2O3 B1323342 Tert-butyl 3-formyl-1H-indol-4-ylcarbamate CAS No. 885266-77-3

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate

Cat. No.: B1323342
CAS No.: 885266-77-3
M. Wt: 260.29 g/mol
InChI Key: XKYBSNNENLRYPN-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-1H-indol-4-ylcarbamate typically involves the reaction of indole derivatives with tert-butyl carbamate and formylating agents. One common method includes the use of tert-butyl isocyanide and indole-3-carboxaldehyde under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Tert-butyl 3-carboxy-1H-indol-4-ylcarbamate.

    Reduction: Tert-butyl 3-hydroxymethyl-1H-indol-4-ylcarbamate.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of indole-based biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-1H-indol-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate can be compared with other similar compounds, such as:

    Tert-butyl 4-formyl-3-pyridinylcarbamate: Similar structure but with a pyridine ring instead of an indole ring.

    Tert-butyl 1-methyl-1H-imidazol-4-ylcarbamate: Contains an imidazole ring and a methyl group.

    Tert-butyl 1,3-oxazol-4-ylcarbamate: Features an oxazole ring.

The uniqueness of this compound lies in its indole ring structure, which imparts specific chemical and biological properties that are distinct from those of the other compounds .

Biological Activity

Tert-butyl 3-formyl-1H-indol-4-ylcarbamate is a compound with significant biological activity, primarily attributed to its indole structure. This article delves into its biological properties, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₅N₃O₃ and a molecular weight of 260.29 g/mol. The compound features a tert-butyl group, a formyl group, and an indole structure, contributing to its diverse biological activities. The indole moiety is particularly noteworthy as it is commonly found in many natural products with pharmacological significance, including roles in neurotransmission and as precursors to various pharmaceuticals.

Biological Activity

The biological activity of this compound can be summarized as follows:

While the precise mechanism of action for this compound is not fully elucidated, it is believed that the indole ring system can engage in various interactions within biological systems:

  • Hydrogen Bonding : The formyl group can participate in hydrogen bonding, enhancing the compound's reactivity and interaction with biological targets.
  • π-π Stacking : The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, which may stabilize binding interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Indole Derivative : Initial synthesis of the indole core through cyclization reactions.
  • Introduction of Formyl Group : The formyl group is introduced via formylation reactions.
  • Carbamate Formation : Finally, the tert-butyl carbamate moiety is attached to yield the final compound.

This synthetic pathway allows for modifications that can enhance biological activity and specificity .

Applications

This compound has potential applications across various fields:

Application AreaDescription
Pharmaceutical DevelopmentServes as a building block for novel anticancer agents
Biochemical ResearchInvestigates enzyme inhibition and receptor binding
Material ScienceIncorporated into polymers for enhanced properties
Organic SynthesisActs as an intermediate for synthesizing complex molecules
Natural Product SynthesisAids in discovering new compounds with medicinal properties

Case Studies and Research Findings

Recent studies have highlighted the potential of compounds similar to this compound:

  • Microtubule Destabilization : Research indicated that certain indole derivatives can inhibit microtubule assembly at concentrations around 20 μM, suggesting their potential as microtubule-destabilizing agents .
  • Apoptosis Induction in Cancer Cells : Studies on related compounds demonstrated enhanced caspase activity and morphological changes indicative of apoptosis in breast cancer cells at micromolar concentrations .
  • Binding Affinity Studies : Interaction studies have shown that similar compounds exhibit significant binding affinities to various enzymes involved in cancer pathways, highlighting their therapeutic potential .

Properties

IUPAC Name

tert-butyl N-(3-formyl-1H-indol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-11-6-4-5-10-12(11)9(8-17)7-15-10/h4-8,15H,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYBSNNENLRYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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